2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol
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Overview
Description
Preparation Methods
The synthesis of 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol typically involves the reaction of 3,4-difluoroaniline with 6-methoxybenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and yield .
Chemical Reactions Analysis
2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol can be compared with other similar compounds, such as:
2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol: This compound has a similar structure but with different fluorine substitution patterns, which may affect its reactivity and biological activity.
2-[(3,4-Dichloroanilino)methyl]-6-methoxybenzenol: The presence of chlorine atoms instead of fluorine can lead to different chemical and biological properties.
2-[(3,4-Difluoroanilino)methyl]-6-ethoxybenzenol: The substitution of the methoxy group with an ethoxy group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-[(3,4-difluoroanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-11(15)12(16)7-10/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGBEIMFYWAGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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